molecular formula C9H8N2O3S B1314483 2-(1,3-Oxazol-5-yl)benzenesulfonamide CAS No. 87489-00-7

2-(1,3-Oxazol-5-yl)benzenesulfonamide

Cat. No.: B1314483
CAS No.: 87489-00-7
M. Wt: 224.24 g/mol
InChI Key: QVFXEFVQNJHUSO-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-5-yl)benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, primarily for its potential to inhibit key enzyme targets. Its core structure combines a benzenesulfonamide group, a known zinc-binding function, with a 1,3-oxazole heterocycle, which acts as a versatile aromatic linker and modulator of biological activity . This privileged structure is investigated for several targeted research applications. Main Research Applications & Value: • Carbonic Anhydrase (CA) Inhibition: The benzenesulfonamide group is a classic zinc-binding motif in CA inhibitors . Structurally related 1,3-oxazol-5-yl benzenesulfonamides have been designed as highly potent and selective inhibitors of human carbonic anhydrase II (hCA II), showing potential for research into reducing intraocular pressure for glaucoma management . These compounds can be engineered for high hydrophilicity to improve topical application profiles . • Monoamine Oxidase (MAO) Inhibition: Research on analogous sulfonamide-bearing heterocycles, such as 1,3,4-oxadiazoles, has demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B) . This suggests the this compound scaffold may be relevant for neurodegenerative disease research, such as in models of Parkinson's disease . • Anticancer & Antimicrobial Activity: Sulfonamide-heterocycle hybrids are frequently explored for their antitumor and antimicrobial properties . The 1,3-oxazole moiety can serve as a key pharmacophore fragment in the design of new anticancer agents, while related oxazolone-sulfonamide conjugates have shown promising antibacterial and anti-biofilm activities against a range of Gram-positive and Gram-negative bacteria . Researchers value this compound for its versatility as a building block in drug discovery. The 1,3-oxazole ring provides a rigid, flat aromatic platform that can be functionalized to fine-tune potency, selectivity, and physicochemical properties, making it a valuable chemical tool for probing biological mechanisms . This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFXEFVQNJHUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302936
Record name 2-(5-Oxazolyl)benzenesulfonamide
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Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87489-00-7
Record name 2-(5-Oxazolyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87489-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Oxazolyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1,3 Oxazol 5 Yl Benzenesulfonamide and Its Structural Analogs

Precursor Chemistry and Starting Materials for Benzenesulfonamide-Oxazole Construction

The synthesis of benzenesulfonamide-oxazole structures relies on the selection of appropriate precursors that can be elaborated into the two core moieties. For the benzenesulfonamide (B165840) portion, the synthesis typically begins with a functionalized aromatic compound. The choice of starting material is dictated by the desired substitution pattern and the specific synthetic route chosen for introducing the sulfonamide group.

For the oxazole (B20620) ring, the precursors are generally acyclic compounds containing the necessary carbon, nitrogen, and oxygen atoms in a specific arrangement that facilitates cyclization. Common starting materials include α-haloketones, α-hydroxy amino ketones, and aldehydes, which can be converted into the heterocyclic ring through various cyclization strategies. pharmaguideline.com

Below is a table of common precursors used in the construction of these two key structural components.

Moiety to be SynthesizedPrecursor ClassSpecific ExampleSubsequent Reaction Type
BenzenesulfonamideAromatic HydrocarbonsBenzene (B151609)Sulfochlorination
BenzenesulfonamideArylboronic AcidsPhenylboronic acidPalladium-Catalyzed Chlorosulfonylation nih.gov
BenzenesulfonamideAromatic Carboxylic AcidsBenzoic AcidDecarboxylative Chlorosulfonylation nih.govacs.org
1,3-Oxazoleα-Acylamino ketones2-Acylamino-ketoneRobinson-Gabriel Synthesis pharmaguideline.com
1,3-Oxazoleα-Haloketonesα-BromoketoneReaction with primary amides pharmaguideline.com
1,3-OxazoleAldehydesBenzaldehydeVan Leusen Oxazole Synthesis nih.govderpharmachemica.com
1,3-OxazoleN-PropargylamidesN-PropargylamideTransition-metal-free cyclization organic-chemistry.org

Key Reaction Pathways for Oxazole Ring Formation

The assembly of the 1,3-oxazole ring is a critical step in the synthesis of 2-(1,3-oxazol-5-yl)benzenesulfonamide. Various methods have been developed, ranging from classical cyclodehydration reactions to modern transition-metal-catalyzed processes.

Cyclization Reactions for 1,3-Oxazole Ring Assembly

Several foundational reactions are employed for the construction of the 1,3-oxazole core. The Robinson-Gabriel synthesis, for instance, involves the cyclization and subsequent dehydration of a 2-acylamino-ketone. pharmaguideline.com This reaction typically requires a dehydrating agent such as sulfuric acid or phosphorus pentachloride. pharmaguideline.com Another widely used method is the reaction of α-haloketones with primary amides.

Dirhodium(II) carboxylates can catalyze the reaction of diazocarbonyl compounds with primary amides, which leads to the formation of α-acylaminoketones. These intermediates are readily converted into structurally diverse oxazoles through cyclodehydration. researchgate.net Furthermore, iodine-catalyzed C-O bond formation and dehydrogenation provide a general pathway to oxazoles from β-acylamino ketones. organic-chemistry.org

Strategies for Constructing Diversely Substituted Oxazole Moieties

To create oxazoles with varied substitution patterns, chemists employ a range of synthetic strategies. The van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and Tosyl-methyl isocyanide (TosMIC) in the presence of a base. nih.govderpharmachemica.com This reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov

Transition metal catalysis has also emerged as a versatile tool. Palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by in-situ cyclization, yields 2,5-disubstituted oxazoles. organic-chemistry.org Copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and oxygen offers a direct route to trisubstituted oxazoles. organic-chemistry.org These modern techniques provide access to complex oxazole structures that may be difficult to obtain through classical methods.

The following table summarizes key strategies for oxazole ring formation.

Reaction Name/TypeKey ReactantsResulting Substitution Pattern
Robinson-Gabriel Synthesis2-Acylamino-ketone2,5-Disubstituted pharmaguideline.com
Reaction of α-haloketonesα-Haloketone, Primary amideVariably substituted
Van Leusen ReactionAldehyde, TosMIC5-Substituted nih.govmdpi.com
Palladium-Catalyzed CyclizationN-Propargylamide, Aryl iodide2,5-Disubstituted organic-chemistry.org
Copper-Catalyzed AnnulationAmine, Alkyne, O₂Trisubstituted organic-chemistry.org

Introduction of the Sulfonamide Moiety to the Benzene Ring

The formation of the sulfonamide group on the benzene ring is typically a two-step process: the introduction of a sulfonyl chloride group (sulfochlorination) followed by its reaction with an amine source (amidation).

Sulfochlorination Processes of Aromatic Precursors

The direct sulfochlorination of aromatic compounds is a common method for preparing aryl sulfonyl chlorides. nih.gov This electrophilic aromatic substitution is often carried out using an excess of chlorosulfonic acid. google.com However, the harsh acidic conditions can limit the scope of substrates with sensitive functional groups. nih.gov

To overcome these limitations, alternative methods have been developed. A palladium-catalyzed process allows for the chlorosulfonylation of arylboronic acids under milder conditions. nih.gov More recently, a copper-catalyzed decarboxylative chlorosulfonylation of aromatic carboxylic acids has been reported. nih.govacs.org This method leverages a ligand-to-metal charge transfer (LMCT) process and is tolerant of a diverse set of aryl and heteroaryl substrates. nih.govacs.org Another approach involves the oxidative chlorination of thiols, using reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂, to generate the sulfonyl chloride in situ. researchgate.netorganic-chemistry.org

Amidation Reactions for Sulfonamide Formation

Once the aryl sulfonyl chloride is prepared, the final step is the formation of the sulfonamide via an amidation reaction. thieme-connect.com This is generally a straightforward nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia (B1221849) or a primary or secondary amine. nih.govresearchgate.net The reaction typically proceeds efficiently to yield the desired sulfonamide. organic-chemistry.orgorganic-chemistry.org The robustness and high yields of this reaction make it a cornerstone of sulfonamide synthesis. nih.govthieme-connect.com In cases where the sulfonyl chloride intermediate is sensitive, it can be converted directly to the sulfonamide in a one-pot procedure by adding the amine to the crude reaction mixture after the sulfochlorination step. nih.gov

Methodologies for Position-Specific Substitution on the Benzene Ring

Achieving position-specific substitution on the benzene ring of this compound is crucial for modulating its physicochemical and pharmacological properties. The directing effects of the existing substituents, namely the sulfonamide (-SO₂NH₂) and the 1,3-oxazol-5-yl groups, play a pivotal role in determining the regioselectivity of subsequent reactions.

The sulfonamide group is a meta-directing deactivator for electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. Conversely, the oxazole ring's influence is more complex. While the oxazole ring as a whole can be considered electron-withdrawing, the heteroatoms can also influence the electron distribution of the attached benzene ring.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) provides a common strategy for introducing a variety of functional groups onto the benzene ring. The substitution pattern is dictated by the combined electronic effects of the sulfonamide and oxazolyl groups. Given that the sulfonamide group is a meta-director, electrophilic attack is anticipated to occur at the positions meta to the sulfonamide group (C4 and C6).

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted derivative can serve as a precursor for other functional groups, such as an amino group, through reduction.

Halogenation: Bromination or chlorination can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl and acyl groups, respectively. However, the deactivating nature of the sulfonamide group can make these reactions challenging, often requiring harsh reaction conditions.

The interplay between the directing effects of the two substituents will ultimately determine the product distribution. For instance, while the sulfonamide group directs meta, the oxazolyl group's influence might lead to a mixture of products.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SₙAr) offers an alternative approach for introducing substituents, particularly when the benzene ring is activated by strongly electron-withdrawing groups and contains a suitable leaving group (e.g., a halogen). For example, if a halogen atom is present on the benzene ring, it can be displaced by various nucleophiles. The rate of SₙAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.

A plausible synthetic strategy would involve starting with a substituted benzenesulfonamide precursor that already contains a halogen at the desired position for substitution. For instance, a 2-(chloro- or fluorophenyl)oxazole derivative could undergo nucleophilic aromatic substitution with amines, alkoxides, or thiolates to introduce a variety of functional groups.

A summary of potential substitution patterns based on the directing effects of the sulfonamide group is presented in the table below.

Reagent/ReactionExpected Position of SubstitutionProduct
HNO₃/H₂SO₄ (Nitration)C4 or C62-(1,3-Oxazol-5-yl)-4-nitrobenzenesulfonamide or 2-(1,3-Oxazol-5-yl)-6-nitrobenzenesulfonamide
Br₂/FeBr₃ (Bromination)C4 or C64-Bromo-2-(1,3-oxazol-5-yl)benzenesulfonamide or 6-Bromo-2-(1,3-oxazol-5-yl)benzenesulfonamide
SO₃/H₂SO₄ (Sulfonation)C4 or C65-Sulfamoyl-2-(1,3-oxazol-5-yl)benzenesulfonic acid or 3-Sulfamoyl-2-(1,3-oxazol-5-yl)benzenesulfonic acid

Synthetic Routes for Derivatization and Analog Generation

The generation of analogs of this compound is essential for exploring the structure-activity relationships and optimizing the compound's properties. Derivatization can be targeted at three main regions of the molecule: the sulfonamide group, the benzene ring, and the oxazole ring.

Derivatization of the Sulfonamide Moiety:

The sulfonamide group (-SO₂NH₂) is a versatile handle for derivatization.

N-Alkylation/Arylation: The hydrogen atoms of the sulfonamide can be substituted with alkyl or aryl groups through reactions with alkyl halides or aryl halides under basic conditions. This modification can influence the compound's lipophilicity and hydrogen bonding capacity.

Formation of Sulfonamides with Different Amines: Instead of ammonia, a wide range of primary and secondary amines can be reacted with the corresponding benzenesulfonyl chloride precursor to generate a library of N-substituted sulfonamides.

Derivatization via the Benzene Ring:

As discussed in the previous section, functional groups can be introduced onto the benzene ring via electrophilic or nucleophilic aromatic substitution. These newly introduced groups can then be further modified. For example:

A nitro group can be reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reaction).

A halogen atom can participate in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl moieties.

Derivatization of the Oxazole Ring:

The oxazole ring itself can be a point of modification, although it is generally less reactive than the benzene ring towards electrophilic substitution. However, certain strategies can be employed:

Modification of Substituents on the Oxazole Ring: If the synthesis of the oxazole ring starts with a substituted precursor (e.g., a substituted aldehyde in a Van Leusen synthesis), a variety of functional groups can be incorporated at the 2- or 4-positions of the oxazole ring.

Ring Transformation Reactions: Under certain conditions, the oxazole ring can undergo ring-opening and rearrangement reactions, providing access to different heterocyclic systems.

A general scheme for the synthesis of the core structure, which can then be subjected to the derivatization strategies mentioned, could involve the Van Leusen oxazole synthesis. This would utilize 2-formylbenzenesulfonamide (B3164021) as a key intermediate, which can be synthesized from o-chlorobenzaldehyde. Subsequent reactions as outlined above would then allow for the generation of a diverse library of analogs.

The following table summarizes some potential derivatization strategies and the resulting analogs.

Starting MaterialReagent(s)Type of ReactionProduct (Analog)
This compoundAlkyl halide, baseN-AlkylationN-Alkyl-2-(1,3-oxazol-5-yl)benzenesulfonamide
2-(1,3-Oxazol-5-yl)benzenesulfonyl chloridePrimary/Secondary amineSulfonamide formationN-Substituted-2-(1,3-oxazol-5-yl)benzenesulfonamide
4-Nitro-2-(1,3-oxazol-5-yl)benzenesulfonamideH₂, Pd/CReduction4-Amino-2-(1,3-oxazol-5-yl)benzenesulfonamide
4-Bromo-2-(1,3-oxazol-5-yl)benzenesulfonamideArylboronic acid, Pd catalystSuzuki Coupling4-Aryl-2-(1,3-oxazol-5-yl)benzenesulfonamide

Investigation of Biological Activities and Underlying Molecular Mechanisms of 2 1,3 Oxazol 5 Yl Benzenesulfonamide Analogs

Enzyme Inhibition Studies

Derivatives of 2-(1,3-oxazol-5-yl)benzenesulfonamide have been investigated for their potential to inhibit certain enzymes, namely carbonic anhydrases and monoamine oxidases.

Carbonic Anhydrase (CA) Isoform Inhibition

The primary sulfonamide group is a well-established zinc-binding functional group that allows these compounds to anchor to the zinc ion within the active site of carbonic anhydrases. researchgate.net Human carbonic anhydrases (hCAs) are metalloenzymes that play crucial roles in various physiological processes. nih.gov

A series of 1,3-oxazole-based sulfonamides have been designed and found to be potent inhibitors of human carbonic anhydrase II (hCA II). nih.gov Some of these compounds exhibit inhibitory activity in the sub-nanomolar to low nanomolar range. nih.gov The design of these molecules often aims to achieve optimal interactions with both the hydrophobic and hydrophilic regions of the enzyme's active site. researchgate.net Certain analogs have demonstrated picomolar inhibition of the cytosolic hCA II isoform. researchgate.net

Table 1: Inhibition of hCA II by this compound Analogs

Compound/Analog Inhibition Constant (Kᵢ) (nM)
Analog Series 1 Sub-nanomolar to low nanomolar nih.gov
Analog Series 2 Picomolar range researchgate.net
5-(sulfamoyl)thien-2-yl 1,3-oxazoles Potent inhibition nih.gov

Note: Specific Ki values for a range of individual analogs are detailed in the cited literature.

The inhibitory activity of these compounds is not limited to hCA II. Studies have shown that analogs of this compound can also inhibit other carbonic anhydrase isoforms, such as hCA I, hCA IX, and hCA XII. researchgate.netresearchgate.net

Some derivatives have been identified as potent inhibitors of the cytosolic hCA I isoform, with some reaching picomolar levels of inhibition. researchgate.net A remarkable selectivity for the cytosolic isoforms (hCA I and hCA II) over the membrane-bound, tumor-associated isoforms (hCA IX and hCA XII) has been observed, with a selectivity ratio greater than 10,000-fold in some cases. researchgate.net In contrast, other related benzenesulfonamide (B165840) derivatives, such as those incorporating a thiazolidinone moiety, have shown desirable potency against the tumor-associated hCA IX isoform. nih.gov Similarly, novel benzenesulfonamide-triazole conjugates have demonstrated that hCA IX was the most sensitive to inhibition among the tested isoforms (hCA I, II, IV, and IX). researchgate.netlookchem.com

Table 2: Selectivity Profile of this compound Analogs Against Various hCA Isoforms

Isoform Inhibition Profile
hCA I Picomolar inhibition by some analogs researchgate.net
hCA IX High selectivity of some analogs for cytosolic CAs over hCA IX researchgate.net
Potent inhibition by thiazolidinone-containing analogs nih.gov
Most sensitive isoform to triazole conjugates researchgate.netlookchem.com
hCA XII High selectivity of some analogs for cytosolic CAs over hCA XII researchgate.net

Note: This table summarizes general findings. For specific inhibitory constants, refer to the cited research articles.

The inhibitory mechanism of these sulfonamide derivatives involves key interactions within the active site of the carbonic anhydrase enzyme. The sulfonamide group's nitrogen atom forms a coordination bond with the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity. nih.gov

Monoamine Oxidase (MAO) Inhibition

The this compound scaffold has also been explored for its ability to inhibit monoamine oxidases (MAO), which are enzymes involved in the metabolism of neurotransmitters. mdpi.com

One specific analog, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was evaluated for its inhibitory activity against both human MAO-A and MAO-B. mdpi.comresearchgate.net This compound was found to inhibit MAO-A with an IC₅₀ value of 43.3 μM. mdpi.comresearchgate.net The study also noted that this particular analog was a more potent inhibitor of MAO-B, with an IC₅₀ value of 3.47 μM, indicating a degree of selectivity for the B isoform. mdpi.comresearchgate.net Molecular docking studies suggest that the sulfonamide group of this inhibitor binds and interacts with residues within the substrate cavity of the enzyme. mdpi.comresearchgate.net

Table 3: MAO-A Inhibition by a this compound Analog

Compound Target Enzyme IC₅₀ (μM)
4-(2-Methyloxazol-4-yl)benzenesulfonamide MAO-A 43.3 mdpi.comresearchgate.net

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Selective Inhibition of Monoamine Oxidase B (MAO-B)

Analogs of this compound have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme crucial in the metabolism of dopamine (B1211576) and other monoamine neurotransmitters. mdpi.com The dysregulation of MAO-B activity is linked to various neurological and psychiatric conditions, making its inhibition a key therapeutic strategy. researchgate.net

Research into 4-(2-methyloxazol-4-yl)benzenesulfonamide, a structural analog, demonstrated its potent and selective inhibitory action on human MAO-B. mdpi.com In vitro enzymatic assays revealed that this compound inhibits MAO-B with significantly greater potency than it does the MAO-A isoform. mdpi.comresearchgate.net This selectivity is a critical attribute, as non-selective inhibition of both MAO isoforms can lead to undesirable side effects. The benzenesulfonamide moiety is a recognized pharmacophore for potent and isoform-specific MAO-B inhibitors, with some derivatives achieving potencies in the nanomolar range. mdpi.com The combination of the 1,3-oxazole ring with the benzenesulfonamide structure has paved the way for developing novel MAO-B inhibitors that may be useful in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.comresearchgate.net

Inhibitory Potency of 4-(2-Methyloxazol-4-yl)benzenesulfonamide against Human MAO Isoforms
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
4-(2-Methyloxazol-4-yl)benzenesulfonamide43.33.47~12.5
Active Site Engagement Mechanisms in MAO-B

Molecular docking studies have provided insights into the binding mechanisms of oxazole-benzenesulfonamide analogs within the active site of the MAO-B enzyme. mdpi.com The active site of MAO is characterized by a U-shaped substrate-binding area leading to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov For 4-(2-methyloxazol-4-yl)benzenesulfonamide, computational models predict a specific orientation within this site. mdpi.comresearchgate.net

The sulfonamide group of the inhibitor is predicted to position itself within the substrate cavity of the enzyme. mdpi.comresearchgate.net This placement allows for crucial interactions, including hydrogen bonding, with key residues in the active site. mdpi.com Meanwhile, the 1,3-oxazole portion of the molecule extends toward the entrance of the active site cavity. mdpi.com This dual engagement, with the sulfonamide group anchored in the substrate cavity and the oxazole (B20620) moiety occupying the entrance, is a characteristic feature of potent MAO-B inhibitors. researchgate.net The inhibitor's confinement primarily to the substrate cavity, without extending deeply into the entrance cavity, may account for the moderate potency observed for this specific analog. mdpi.com The interaction with residues such as Tyr398 and Tyr435, which form part of the aromatic cage stabilizing the substrate, is believed to be essential for inhibitory activity. nih.gov

HIV-1 Reverse Transcriptase (RT) Interaction Modulation

A novel mechanism of anti-HIV-1 activity has been identified for oxazole-benzenesulfonamide derivatives, which involves the modulation of the interaction between HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A). nih.govuq.edu.au This protein-protein interaction is essential for the HIV-1 replication cycle, specifically facilitating processes such as viral uncoating and reverse transcription. nih.gov By disrupting this critical interaction, these compounds present a new avenue for antiretroviral therapy. nih.gov

Reduction of Viral Replication in Cellular Models

The disruption of the RT-eEF1A interaction by oxazole-benzenesulfonamide analogs translates into a significant reduction of viral replication in cellular models. nih.gov In single-cycle infection assays using reporter viruses, these compounds effectively inhibited HIV-1 replication. uq.edu.au Studies conducted in HeLa cells demonstrated that the antiviral activity was most potent when the compounds were introduced during the early stages of infection (before 8 hours post-infection). nih.gov Furthermore, in human primary activated CD4+ T cells, a more physiologically relevant model, the analog C7 was shown to inhibit HIV-1 infectivity and replication for up to six days post-infection. nih.gov This sustained inhibition underscores the potential of these compounds as effective antiviral agents. nih.gov

Activity Against Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)-Resistant HIV-1 Strains

A significant advantage of the unique mechanism of action of oxazole-benzenesulfonamides is their ability to inhibit HIV-1 strains that are resistant to conventional NNRTIs. nih.gov These compounds were found to inhibit the intracellular reverse transcription and replication of not only wild-type (WT) HIV-1 but also HIV-1 mutants carrying resistance-conferring mutations. nih.govuq.edu.au Common NNRTI resistance mutations, such as K103N and Y181C, can compromise the efficacy of many approved antiretroviral drugs. mdpi.com The ability of oxazole-benzenesulfonamides to bypass these resistance mechanisms by targeting the RT-eEF1A interaction, rather than the NNRTI binding pocket, makes them a promising new class of anti-HIV-1 drugs to combat drug-resistant strains. nih.gov

Antiproliferative and Antineoplastic Mechanisms

The benzenesulfonamide scaffold and related heterocyclic structures, such as oxazoles, are present in various compounds investigated for anticancer properties. nih.govscielo.br While direct studies on the antineoplastic mechanisms of this compound are limited, the activities of related compounds and associated biological targets offer potential insights.

One potential mechanism is linked to the inhibition of MAO-B. Emerging evidence implicates MAO enzymes in tumor progression and metastasis, suggesting that MAO-B inhibitors could have therapeutic value in oncology. researchgate.net Another explored antineoplastic mechanism for related heterocyclic compounds is the inhibition of tubulin polymerization. nih.gov For instance, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which share a similar five-membered heterocycle, were identified as potent antiproliferative agents that act by inhibiting tubulin. nih.gov This action disrupts microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent apoptosis. nih.gov

Additionally, various benzoxazepine derivatives, which incorporate an oxazole-like structure within a larger fused ring system, have demonstrated antiproliferative activity against a range of cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), Caco-2 (colorectal cancer), and MCF-7 (breast cancer). scielo.br These findings suggest that the broader structural class to which oxazole-benzenesulfonamides belong may possess antiproliferative effects through various mechanisms that warrant further investigation.

Antiproliferative Activity of a Related Tubulin Inhibitor (Compound 12a)
CompoundTarget Cell LineActivity (GI₅₀)Proposed Mechanism
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide analog (12a)DU-145 (Prostate Cancer)120 nMTubulin Inhibition

Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics

A significant area of investigation for this compound analogs has been their role as anticancer agents that target the cellular cytoskeleton. Specifically, these compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division. Disruption of this delicate balance can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). Analogs of this compound have been identified as potent inhibitors of this process.

One study detailed the synthesis and evaluation of a series of novel 1,3-oxazole sulfonamides. These compounds were screened against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines and demonstrated significant growth inhibitory properties, particularly against leukemia cell lines. Further investigation revealed that these compounds effectively bind to tubulin and induce the depolymerization of microtubules within cells. For instance, the 2-chloro-5-methylphenyl and 1-naphthyl substituted analogs were found to be highly potent, with mean GI50 (50% growth inhibition) values of 48.8 nM and 44.7 nM, respectively. nih.gov

Another study on N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives also pointed towards microtubule disruption as a potential mechanism of their anticancer activity. nih.gov A COMPARE analysis of their activity profiles against the NCI-60 cell line panel showed a moderate positive correlation with known microtubule-targeting agents like vinblastine (B1199706) and paclitaxel. nih.gov One of the synthesized 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate analogs exhibited a broad range of cytotoxic activity with average GI50, TGI (total growth inhibition), and LC50 (50% lethal concentration) values of 5.37 µM, 12.9 µM, and 36 µM, respectively. researchgate.net Molecular docking studies further suggested that this compound could bind to the colchicine-binding site on tubulin. researchgate.net

The table below summarizes the tubulin polymerization inhibition data for selected 1,3-oxazole sulfonamide analogs.

Compound AnalogActivity MetricValueCell Lines/AssaySource
2-Chloro-5-methylphenyl analogMean GI5048.8 nMNCI-60 Leukemia Panel nih.gov
1-Naphthyl analogMean GI5044.7 nMNCI-60 Leukemia Panel nih.gov
5-Benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAverage GI505.37 µMNCI-60 Panel researchgate.net
5-Benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAverage TGI12.9 µMNCI-60 Panel researchgate.net
5-Benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAverage LC5036 µMNCI-60 Panel researchgate.net

Modulation of Estrogen Receptors

In addition to their effects on microtubule dynamics, certain analogs of this compound have been investigated for their ability to modulate estrogen receptors (ERs). Estrogen receptors, particularly ERα, play a crucial role in the development and progression of a significant portion of breast cancers. Targeting these receptors is a cornerstone of endocrine therapy for these cancers.

Selective estrogen receptor modulators (SERMs) are compounds that can act as either agonists or antagonists of ERs in a tissue-specific manner. A novel oxazolomycin analog, methyl-oxazolomycin A, has been shown to exhibit potent and selective antiproliferative activity against ER-positive breast cancer cells. nih.gov This compound was found to reduce the protein levels of ERα through proteasomal degradation. nih.gov Notably, it also demonstrated activity in tamoxifen-resistant MCF-7 cells, a model of endocrine-resistant breast cancer. nih.gov The antiproliferative effects were associated with the induction of G0/G1 cell cycle arrest. nih.gov

The table below presents data on the estrogen receptor modulating activity of a relevant analog.

Compound AnalogActivityCell LinesMechanismSource
Methyl-oxazolomycin APotent antiproliferative activityMCF-7, T-47D (ER-positive breast cancer)Reduces ERα protein levels via proteasomal degradation nih.gov
Methyl-oxazolomycin AActive in tamoxifen-resistant cellsTamoxifen-resistant MCF-7Downregulates phosphorylated ERα nih.gov

General Cancer Cell Growth Inhibition in Diverse Tumor Cell Lines

The anticancer activity of this compound analogs extends to a broad range of tumor cell lines, highlighting their potential as general cytotoxic agents. Various studies have reported the growth inhibitory effects of these compounds against cancers of the breast, lung, colon, and central nervous system, among others.

For instance, a series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides were evaluated against the NCI-60 panel of human cancer cell lines. nih.gov Two compounds from this series demonstrated significant inhibitory activity in the initial single-dose screening and were further evaluated in a five-dose assay. nih.gov While their cytotoxic concentrations were generally high (>100 μM), they exhibited cytostatic effects on several cell lines. nih.gov

In another study, benzenesulfonamide-bearing imidazole (B134444) derivatives were tested against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines. mdpi.com The most active compound, featuring a 3,4-dichlorophenyl substituent, displayed EC50 values of 20.5 µM against MDA-MB-231 and 27.8 µM against IGR39 cells. mdpi.com

Furthermore, certain benzenesulfonamide derivatives incorporating a 1,3,5-triazine (B166579) linker have shown potent anticancer activity. nih.gov One such analog exhibited strong activity against the MDA-MB-468 breast cancer cell line with a growth inhibition of 62%. nih.gov In hypoxic conditions, this compound showed IC50 values of 3.99 µM and 4.51 µM against MDA-MB-468 and leukemia (CCRF-CM) cell lines, respectively. nih.gov

The following table provides a summary of the cancer cell growth inhibition data for various analogs.

Compound AnalogCell LineCancer TypeIC50/GI50/EC50 ValueSource
Benzenesulfonamide-imidazole derivative (3,4-dichlorophenyl substituent)MDA-MB-231Triple-Negative Breast Cancer20.5 µM (EC50) mdpi.com
Benzenesulfonamide-imidazole derivative (3,4-dichlorophenyl substituent)IGR39Melanoma27.8 µM (EC50) mdpi.com
Benzenesulfonamide-1,3,5-triazine derivativeMDA-MB-468Breast Cancer3.99 µM (IC50) nih.gov
Benzenesulfonamide-1,3,5-triazine derivativeCCRF-CMLeukemia4.51 µM (IC50) nih.gov
N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilideMRSA-0.5 µg/mL (MIC) nih.gov
N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilideVRE-1.0 µg/mL (MIC) nih.gov

Antimicrobial Efficacy Investigations

Beyond their anticancer properties, analogs of this compound have demonstrated promising antimicrobial activity, positioning them as potential leads for the development of new anti-infective agents.

Antibacterial Activity and Potentiation Effects against Resistant Bacterial Strains

The rise of antibiotic-resistant bacteria is a major global health threat. Research into novel antibacterial agents has identified benzenesulfonamide derivatives as a promising class of compounds. Analogs of this compound have shown efficacy against various bacterial pathogens, including multidrug-resistant strains.

For example, a study on benzenesulfonanilides discovered compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Specifically, N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilide and its isomer showed impressive Minimum Inhibitory Concentration (MIC) values of 0.5 µg/mL against MRSA and 1.0 µg/mL against VRE. nih.gov These values are significantly lower than that of vancomycin (B549263) against VRE (125 µg/mL). nih.gov Interestingly, these compounds lack the primary amino group typically required for the antibacterial action of sulfa drugs, suggesting a different mechanism of action. nih.gov

Another study explored hybrid molecules combining benzenesulfonamides with 2-amino-benzo[d]isothiazol-3-ones. nih.gov These hybrids exhibited moderate antibacterial properties against a range of Gram-positive bacteria, including MRSA and methicillin-resistant Staphylococcus epidermidis strains, with MIC values ranging from 6 to 100 µg/mL. nih.gov

The table below summarizes the antibacterial activity of selected benzenesulfonamide analogs.

Compound AnalogBacterial StrainMIC ValueSource
N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilideMRSA0.5 µg/mL nih.gov
N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilideVRE1.0 µg/mL nih.gov
3,5-bis(trifluoromethyl)-N-(3,5-dichlorophenyl)benzenesulfonanilideMRSA0.5 µg/mL nih.gov
3,5-bis(trifluoromethyl)-N-(3,5-dichlorophenyl)benzenesulfonanilideVRE1.0 µg/mL nih.gov
Benzenesulfonamide-benzo[d]isothiazol-3-one hybridsGram-positive bacteria (including MRSA)6-100 µg/mL nih.gov

Antiviral Properties

The therapeutic potential of this compound analogs also extends to the realm of virology. Several studies have highlighted the antiviral activity of these and related sulfonamide-containing compounds.

A notable study discovered that oxazole-benzenesulfonamide derivatives can inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1). nih.gov These compounds were found to act through a novel mechanism by inhibiting the interaction between the HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A). nih.gov This disruption of a crucial virus-host interaction effectively reduced viral replication. nih.gov Importantly, these compounds were active against both wild-type HIV-1 and strains resistant to current RT inhibitors. nih.gov

Other sulfonamide derivatives have also shown antiviral activity against a range of viruses. For example, certain 1,3,5-triazine-substituted sulfonamides have demonstrated good antiviral activity with IC50 values below 5.0 µM, showing promise as HIV-1 entry inhibitors. nih.gov

The table below presents data on the antiviral properties of relevant sulfonamide analogs.

Compound AnalogVirusMechanism of ActionActivity MetricSource
Oxazole-benzenesulfonamide derivatives (C7, C8, C9)HIV-1 (wild-type and resistant strains)Inhibit interaction between HIV-1 RT and cellular eEF1ADose-dependent inhibition of viral replication nih.gov
1,3,5-Triazine-substituted sulfonamideHIV-1Inhibition of virus entryIC50 < 5.0 µM nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on the Benzenesulfonamide (B165840) Core on Biological Activity

The benzenesulfonamide core serves as a critical scaffold for orienting the key pharmacophoric elements of 2-(1,3-Oxazol-5-yl)benzenesulfonamide and its analogs. The nature and position of substituents on this aromatic ring can profoundly modulate biological activity. Structure-activity relationship (SAR) studies on related benzenesulfonamide derivatives have shown that activity can vary significantly depending on the substituents on the benzene (B151609) ring. nih.gov For instance, in a series of diarylamide urea (B33335) transporter inhibitors, the introduction of a benzenesulfonamide group into the side chain was a key modification that enhanced biological activity. nih.gov

Analysis of related compound series indicates that the placement of functional groups is crucial. For example, studies on (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, which share the benzenesulfonamide scaffold, revealed significant differences in anticancer activity depending on the substituent at the 3-position of the benzenesulfonamide ring. nih.gov This suggests that for this compound, substitution at the positions ortho, meta, and para to the sulfonamide group, but not occupied by the oxazole (B20620) ring, would be a key area for SAR exploration to optimize potency and other pharmacological properties.

Table 1: Effect of Benzenesulfonamide Core Substitution on Biological Activity

Substitution Position General Effect on Activity Rationale / Example
3-position (meta to sulfonamide) Can significantly modulate activity In related oxadiazole-benzenesulfonamides, this position was identified as a key site for altering anticancer potency. nih.gov

Impact of Oxazole Ring Modifications and Substituents on Target Affinity and Selectivity

The 1,3-oxazole ring is not merely a linker but an active participant in molecular recognition, contributing to target affinity through various non-covalent interactions. semanticscholar.org Its modification represents a primary strategy for fine-tuning the pharmacological profile of the parent compound.

For example, in the development of diarylamide urea transporter inhibitors, it was found that placing the benzenesulfonamide group at the meta position resulted in the most potent inhibitory activity, followed by the para position, with the ortho position showing the lowest activity. nih.gov Similarly, research on anticancer (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamides indicated that the meta position of the sulfonamide moiety relative to the heterocyclic ring was optimal for activity. nih.gov This positional preference is often due to the specific three-dimensional arrangement required for optimal interaction with amino acid residues in the target protein's active site. Positional isomerism can also influence intramolecular interactions and the planarity of the molecule, which in turn affects crystal packing and intermolecular contacts. mdpi.com

Table 2: Influence of Positional Isomerism on Biological Activity

Isomer (Oxazole relative to Sulfonamide) Relative Activity Supporting Evidence
meta (3-substitution) Highest Optimal for activity in related anticancer oxadiazoles (B1248032) and urea transporter inhibitors. nih.govnih.gov
para (4-substitution) Moderate Less active than the meta isomer in urea transporter inhibitors. nih.gov

Adding substituents to the oxazole ring provides a direct method for probing the binding pocket and introducing new interactions to enhance affinity and selectivity. The oxazole ring itself can engage in significant binding interactions. In studies of closely related 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II, the 1,3-oxazole ring was found to interact with Phe131 and form a hydrogen bond with the side chain of Gln92. nih.gov

Introducing substituents at the C2 or C4 positions of the oxazole ring could therefore either enhance or disrupt these interactions.

Small alkyl groups (methyl, cyclopropyl): These could probe for small hydrophobic pockets adjacent to the oxazole binding region.

Hydrogen-bonding groups (amino, hydroxyl): These could form additional hydrogen bonds with nearby residues, potentially increasing affinity. For instance, the introduction of a morpholineamide moiety onto a related scaffold allowed for new interactions with the NH-groups of Trp5 and Asn67 in the carbonic anhydrase active site. nih.gov

Polar/charged groups (amino, cyano): These can also be used to modulate physicochemical properties like solubility. The addition of primary or secondary amine peripheries to related inhibitors was explored as a strategy to increase hydrophilicity, which can be desirable for altering pharmacokinetic profiles. nih.gov

The electronic properties of the oxazole ring are also influenced by substituents, with the acidity of ring protons decreasing in the order of C2 > C5 > C4, which can affect its interaction potential. semanticscholar.orgthepharmajournal.com

Significance of the Sulfonamide Functional Group for Bioactivity and Binding

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of the bioactivity of this compound class and is recognized as a privileged pharmacophore, particularly for inhibitors of metalloenzymes. nih.gov Its primary role is often to act as a potent zinc-binding group.

In numerous enzyme systems, such as carbonic anhydrases (a common target for sulfonamide drugs), the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the active site. nih.gov This interaction is further stabilized by a network of hydrogen bonds. For example, in the binding of sulfonamides to carbonic anhydrase II, the sulfonamide moiety not only interacts with the zinc ion but also forms a crucial hydrogen bond with the hydroxyl group of Thr199. nih.gov This dual interaction anchors the inhibitor firmly in the active site, leading to potent inhibition.

Beyond its role as a zinc-binding group, the sulfonamide moiety is a bioisostere of a carboxylic acid and can mimic the transition state of enzymatic reactions. In its antibacterial capacity, the sulfonamide structure acts as an antimetabolite, competing with para-aminobenzoic acid (PABA) for the active site of the bacterial enzyme dihydropteroate (B1496061) synthase, thereby inhibiting folic acid synthesis. nih.govontosight.ai

Conformational Analysis and Identification of Bioactive Conformations

The bioactive conformation of this compound is the specific three-dimensional arrangement it adopts when bound to its biological target. While direct structural data for this exact compound may be limited, a clear model of its bioactive conformation can be derived from potent, structurally analogous inhibitors.

In the active site of carbonic anhydrase II, a close analog, 5-(sulfamoyl)thien-2-yl 1,3-oxazole, adopts a highly defined orientation. nih.gov

The sulfonamide group binds to the catalytic Zn²⁺ ion and hydrogen bonds with Thr199.

The aromatic ring (thiophene, analogous to the benzene ring) is oriented towards a hydrophobic pocket lined with residues such as Leu141, Val143, and Phe131. nih.gov

The 1,3-oxazole ring is positioned to form a hydrogen bond with Gln92 and make additional contacts with Phe131. nih.gov

Strategies for Achieving Isoform Selectivity through SAR Studies

Achieving selectivity for a specific enzyme isoform over other closely related ones is a significant challenge in drug design and a key goal of SAR studies. The primary strategy for developing isoform-selective inhibitors is to exploit differences in the amino acid sequences of the target binding sites. nih.gov

Even highly conserved active sites often contain one or more non-conserved residues. A successful SAR strategy involves designing substituents that can form favorable interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions—with a residue present in the desired isoform but absent in the off-target isoforms. nih.gov For example, a substituent might be designed to interact with a serine in the target isoform, while the corresponding position in an off-target isoform might be an alanine, which cannot form a hydrogen bond.

In the context of sulfonamide inhibitors, this approach has been used to achieve selectivity among different carbonic anhydrase (CA) isoforms. For instance, quantitative structure-activity relationship (QSAR) analyses have been employed to design triazinyl-substituted benzenesulfonamides with impressive selectivity ratios for the tumor-associated hCA IX isoform over the ubiquitous hCA II isoform. nih.gov For this compound, an analogous strategy would involve comparing the active site of the intended target with related isoforms and systematically modifying the oxazole or benzenesulfonamide moieties to engage with non-conserved residues, thereby conferring selectivity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a benzenesulfonamide (B165840) derivative, might interact with a protein's active site.

Molecular docking simulations are instrumental in predicting the binding modes and estimating the binding affinity of benzenesulfonamide analogs to various biological targets. These predictions, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex. For instance, a 5-benzylsulfonyl derivative of a 1,3-oxazole was docked into the colchicine (B1669291) binding site of tubulin and the ATP-binding site of cyclin-dependent kinase 2 (CDK2), showing calculated binding affinities of -8.0 kcal/mol and -9.2 kcal/mol, respectively. researchgate.net Similarly, docking studies of other benzenesulfonamide derivatives against targets like human nerve growth factor receptor (TrkA) and human breast cancer cells (MCF-7) have shown significant binding energies, suggesting stable complex formation. tuni.filongdom.org In one study, a series of novel benzenesulfonamide derivatives showed binding affinities ranging from -10.26 to -10.48 kcal/mol against the MCF-7 cell line receptor. longdom.org These computational results help prioritize compounds for further experimental testing.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
5-Benzylsulfonyl-1,3-oxazole derivativeTubulin (Colchicine site)-8.0 researchgate.net
5-Benzylsulfonyl-1,3-oxazole derivativeCyclin-Dependent Kinase 2 (CDK2)-9.2 researchgate.net
Benzenesulfonamide-thiadiazole analogsTropomyosin receptor kinase A (TrkA)Acceptable binding energies reported tuni.fi
Indole-based diaza-sulphonamidesJAK-3 Protein-8.8 to -9.7 nih.gov
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivativesMCF-7 Receptor (4PYP)-10.26 to -10.48 longdom.org

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within a protein's active site that interact with the ligand. These interactions are crucial for the ligand's inhibitory activity. Studies on a 5-benzylsulfonyl-oxazole derivative revealed that its oxazole (B20620) fragment engages in electrostatic, van der Waals, and hydrophobic interactions with key residues like Val238, Leu248, Leu255, and Lys352 in the tubulin binding site. researchgate.net In another example, an anti-glioblastoma compound, AL106, a benzenesulfonamide analog, was found to form prominent stabilizing hydrophobic interactions with Tyr359, Ser371, and Ile374 of the TrkA receptor. tuni.fi Identifying these "hotspots" is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. chemijournal.comresearchgate.net

Compound ClassTarget ProteinKey Interacting Residues
5-Benzylsulfonyl-1,3-oxazole derivativeTubulinVal238, Leu248, Leu255, Lys352, Ile378 researchgate.net
5-Benzylsulfonyl-1,3-oxazole derivativeCDK2Val18, Ile10, Ala31, Val64, Phe80, Leu83 researchgate.net
Benzenesulfonamide analog (AL106)TrkATyr359, Ser371, Ile374, Gln369 tuni.fi
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivative (4a)MCF-7 Receptor (4PYP)Lys 53, Leu 171, Val 38, Ala 51, Asn 155 longdom.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This approach provides a detailed view of the dynamic behavior of the ligand-protein complex, complementing the static picture provided by molecular docking.

MD simulations are employed to assess the stability of the ligand-protein complexes predicted by docking. longdom.org By simulating the complex over a period of nanoseconds, researchers can observe its dynamic behavior and confirm that the ligand remains stably bound within the active site. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored; a stable RMSD value over time indicates a stable complex. researchgate.net Additionally, the Root Mean Square Fluctuation (RMSF) is analyzed to understand the flexibility of different parts of the protein upon ligand binding. researchgate.net These simulations provide a more realistic understanding of the binding event and can validate the interactions predicted by docking studies. chemijournal.comlongdom.org

In Silico Prediction of Biological Activity and ADME Properties

In silico tools are crucial for the early-stage evaluation of a compound's potential as a drug. These methods predict biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. researchgate.netresearchgate.netdergipark.org.tr

The prediction of ADME properties is a critical step in drug development. longdom.org For various benzenesulfonamide analogs, computational models have been used to evaluate key drug-like properties. nih.gov These analyses often include adherence to Lipinski's Rule of Five, which helps predict oral bioavailability. nih.govnih.gov Studies on related heterocyclic compounds have shown that it is possible to predict properties like human intestinal absorption (HIA), plasma protein binding (PPB), and potential toxicity risks. longdom.orgnih.gov For example, in silico studies of benzothiazole-based oxadiazole derivatives predicted absorption percentages ranging from 61.71% to 86.77% and confirmed that the compounds complied with Lipinski's and Veber's rules, suggesting good bioavailability. nih.gov Such predictions are vital for filtering out compounds that are likely to have poor pharmacokinetic profiles. nih.gov

PropertyDescriptionRelevance to Drug Design
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. nih.govPredicts oral bioavailability; many benzenesulfonamide analogs are designed to comply with these rules. nih.govnih.gov
Human Intestinal Absorption (HIA) Predicts the percentage of a drug that will be absorbed from the gut into the bloodstream.High absorption is desirable for orally administered drugs; values over 70% are often seen in promising analogs. nih.gov
Blood-Brain Barrier (BBB) Penetration Predicts whether a compound can cross the barrier that protects the brain.Important for drugs targeting the central nervous system; can be an undesirable side effect for other drugs. longdom.org
Toxicity Prediction In silico assessment of potential risks like mutagenicity, carcinogenicity, or hepatotoxicity. nih.govHelps to eliminate potentially toxic compounds early in the discovery process. longdom.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds, a QSAR model can be developed to predict the activity of new, unsynthesized molecules.

For various classes of benzenesulfonamide derivatives, 3D-QSAR models have been successfully developed. chemijournal.com These models correlate the physicochemical properties of the compounds with their observed biological activities, such as anticancer or antidiabetic effects. chemijournal.comresearchgate.net For instance, a 3D-QSAR model was built for a series of benzoxazole (B165842) benzenesulfonamide derivatives targeting the enzyme fructose-1,6-bisphosphatase. researchgate.net The resulting model showed good statistical predictive ability (with a correlation coefficient, R², of 0.9686), allowing researchers to understand how different structural features (like hydrophobic or hydrogen-bonding groups) influence activity. chemijournal.comresearchgate.net Such validated QSAR models are powerful tools for the predictive design of new analogs with potentially enhanced potency and selectivity. nih.govmdpi.com

Chemical Transformations and Biological Fate Studies of 2 1,3 Oxazol 5 Yl Benzenesulfonamide Derivatives

Chemical Reactivity Profiles of Sulfonyl Chloride and Sulfonamide Groups

The reactivity of 2-(1,3-oxazol-5-yl)benzenesulfonamide is primarily dictated by the sulfonamide functional group and the aromatic rings. The precursor, 2-(1,3-oxazol-5-yl)benzenesulfonyl chloride, is a key intermediate whose reactivity is centered on the electrophilic sulfonyl chloride group.

Oxidation Reactions of the Compound

The this compound molecule presents several sites susceptible to oxidation. The oxazole (B20620) ring, while aromatic, can undergo oxidation under specific conditions, potentially leading to ring-opening. rsc.orgresearchgate.net For instance, treatment of related thiazolines (which are structurally similar to oxazolines) with various oxidants has been shown to result in ring-opening to yield sulfonic acids.

Furthermore, the sulfonamide group itself can be oxidized. Studies have shown that sulfonamides can be oxidized to N-sulfonylimines under mild conditions using mediators like N-hydroxyphthalimide. nih.govnih.gov This transformation offers a pathway to further functionalize the sulfonamide nitrogen.

Reduction Pathways of the Compound

The reduction of sulfonamides is a challenging transformation due to the stability of the sulfur-nitrogen bond. However, specific reagents and conditions can achieve this. Reductive cleavage of sulfonamides can yield the corresponding amines and sulfinates. acs.org Methods for this transformation often employ aggressive metal-containing reducing agents like alkali metals or samarium(II) iodide. strath.ac.uk More recently, neutral organic super-electron-donors have been developed that can reduce arenesulfonyl groups in some sulfonamides, offering a milder alternative. strath.ac.uk In some sterically crowded molecular environments, the reduction of a sulfonamide to a sulfinamide has been observed even under nominally oxidizing conditions. rsc.org

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Intermediate

The synthesis of this compound and its derivatives typically proceeds through the highly reactive intermediate, 2-(1,3-oxazol-5-yl)benzenesulfonyl chloride. The electrophilic sulfur atom of the sulfonyl chloride group is susceptible to attack by a wide range of nucleophiles. wikipedia.org

This reaction is the foundation for creating a diverse library of sulfonamide derivatives. The general mechanism involves the addition of a nucleophile to the sulfur atom, followed by the elimination of the chloride leaving group. nih.gov

Key aspects of this reactivity include:

"Steric Acceleration": Research on ortho-substituted benzenesulfonyl chlorides has revealed a phenomenon known as "steric acceleration." Contrary to expectations that bulky ortho-groups would hinder the reaction, they can accelerate the rate of nucleophilic substitution. nih.govmdpi.com This is attributed to the relief of steric strain in the transition state. The ortho-position of the 1,3-oxazol-5-yl group in the intermediate could similarly influence its reactivity. nih.gov

Reaction with Nucleophiles: Various nucleophiles can be employed to generate different derivatives.

N-Nucleophiles (e.g., primary and secondary amines) react to form the corresponding N-substituted sulfonamides. This is the most common reaction to produce the final active compounds.

O-Nucleophiles (e.g., alcohols, phenols) react to form sulfonate esters.

S-Nucleophiles (e.g., thiols) can also displace the chloride to form thiosulfonates.

In Vitro and In Vivo Biotransformation Pathways

The biotransformation of xenobiotics, including sulfonamide-based compounds, is a critical process that determines their pharmacokinetic profile and biological activity. Metabolism primarily occurs in the liver and involves a variety of enzymatic reactions.

Identification and Characterization of Metabolites (e.g., N-hydroxylation, hydroxymethylation)

While specific metabolic data for this compound is not extensively documented, studies on structurally similar compounds provide significant insight into its likely metabolic fate. Research on related oxazole and oxadiazole benzenesulfonamides has identified several key metabolic pathways.

Two primary metabolites have been identified for analogous compounds:

N-hydroxylation: The formation of N-hydroxysulfonamides is a characteristic metabolic pathway for benzenesulfonamides with structures similar to this compound. This involves the oxidation of the sulfonamide nitrogen. These N-hydroxy metabolites are often highly reactive and can be difficult to detect in biological samples.

Hydroxymethylation: In derivatives containing a methyl group on the heterocyclic ring (e.g., 4-(5-methyl-1,3-oxazole-2-yl)benzenesulfonamide), oxidation of this methyl group to a hydroxymethyl group is a common metabolic transformation. This results in the formation of alcohol metabolites which can be further conjugated.

The table below summarizes metabolites identified for a closely related analog, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

Metabolite NameAbbreviationBiotransformation Pathway
4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamideM1Hydroxymethylation
N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamideM2N-hydroxylation
4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acidM3Decomposition of N-hydroxy metabolite

Elucidation of Specific Metabolic Enzymes and Pathways Involved

The metabolism of sulfonamides is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.orgacs.org These enzymes are responsible for the oxidative biotransformations observed for this class of compounds.

CYP Isoforms: Studies on various sulfonamides have implicated several specific CYP isoforms in their metabolism. For para-toluene-sulfonamide, CYP2C7, CYP2D1, and CYP3A2 were suggested to contribute to its metabolism in rat liver microsomes. nih.gov

Human CYP Involvement: In human liver preparations, biotransformation routes for a thiazole (B1198619) benzenesulfonamide (B165840) derivative were shown to be catalyzed specifically by Cytochrome P450 3A4 (CYP3A4). researchgate.net Given the broad substrate specificity of CYP3A4, it is highly probable that this enzyme is also involved in the metabolism of this compound.

The primary metabolic pathways are oxidative, leading to the formation of more polar metabolites that can be more readily excreted from the body. The initial N-hydroxylation and hydroxymethylation reactions are typically Phase I metabolic processes catalyzed by CYP enzymes. researchgate.net These metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation) to further increase their water solubility before excretion.

Design Strategies for Modulating Biological Distribution and Retention

The therapeutic efficacy of this compound derivatives, particularly in the context of their activity as enzyme inhibitors, is intrinsically linked to their pharmacokinetic and pharmacodynamic profiles. A critical aspect of optimizing these profiles lies in the strategic chemical modification of the lead compound to control its distribution and retention within the target biological compartment. Researchers have explored various design strategies to modulate these properties, focusing on enhancing aqueous solubility and providing functionalities for further conjugation.

Impact of Hydrophilic Modifications on Residence Time and Absorption

The introduction of hydrophilic moieties to the this compound scaffold has been a key strategy to improve its biological performance, especially for localized drug delivery, such as in the treatment of glaucoma. The rationale behind this approach is that increased hydrophilicity can prolong the residence time of the drug in the intraocular space. However, this modification presents a challenge, as enhanced hydrophilicity can be an obstacle for corneal drug absorption, which typically favors more lipophilic compounds.

In a notable study, a series of hydrophilic 1,3-oxazol-5-yl benzenesulfonamide derivatives were designed as inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in glaucoma. nih.gov These derivatives were synthesized to incorporate primary and secondary amine functionalities in the carboxamide side chain, thereby increasing their hydrophilic character. nih.gov While this hydrophilicity is advantageous for increasing intraocular residence time, it is not ideal for corneal permeability. nih.gov

Interestingly, two of the four hydrophilic compounds investigated demonstrated comparable efficacy in reducing intraocular pressure to the clinically used drug dorzolamide (B1670892) when administered as eye drops. nih.gov This suggests that the absorption of these hydrophilic derivatives may occur through an alternative, non-corneal route, such as across the conjunctiva and sclera. nih.gov The conjunctiva possesses wider intercellular spaces that are more permissive to the permeation of hydrophilic molecules.

Computational predictions of intraocular permeability routes for similar hydrophilic thien-2-yl 1,3-oxazole derivatives also indicated a predominance of conjunctival absorption over corneal absorption. This highlights a viable pathway for hydrophilic drugs to reach their intraocular targets.

The following table summarizes the inhibitory activity of some hydrophilic 1,3-oxazol-5-yl benzenesulfonamide derivatives against hCA II.

CompoundModificationhCA II Inhibition (K i , nM)
Derivative 1 Primary amine in carboxamide side chainSub-nanomolar
Derivative 2 Secondary amine in carboxamide side chainLow nanomolar
Derivative 3 Incorporation of polar functional groupsSub-nanomolar
Derivative 4 Enhanced aqueous solubilityLow nanomolar

This table is for illustrative purposes and synthesizes data from related studies.

Potential for Bioconjugation to Polymeric Drug Carriers

The chemical architecture of this compound derivatives can be strategically designed to enable their attachment to larger molecules, such as polymeric drug carriers. This approach, known as bioconjugation, aims to improve the drug's pharmacokinetic properties, including its solubility, stability, and circulation half-life, and to potentially achieve targeted delivery.

The introduction of reactive functional groups, or "handles," onto the benzenesulfonamide scaffold is a prerequisite for bioconjugation. The same primary and secondary amine peripheries introduced to enhance hydrophilicity also serve as ideal candidates for conjugation to polymeric drug carriers. These amine groups can readily react with complementary functionalities on a polymer backbone to form stable covalent linkages.

For instance, hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles, which are structurally related to the this compound series, have been identified as suitable candidates for bioconjugation. The presence of a reactive primary or secondary amine periphery makes these compounds amenable to attachment to sustained-release nanoparticles or other polymeric systems. While specific examples of this compound conjugated to polymeric carriers are not extensively detailed in the literature, the foundational chemical principles and the demonstrated suitability of similar structures strongly support this potential application.

The table below outlines potential reactive groups on this compound derivatives and corresponding polymeric carriers for bioconjugation.

Reactive Group on DerivativeExample Polymeric CarrierPotential Linkage
Primary/Secondary Amine (-NH 2 , -NHR)Poly(ethylene glycol) (PEG) with an activated carboxyl groupAmide bond
Carboxylic Acid (-COOH)Polymeric carrier with amine groupsAmide bond
Hydroxyl (-OH)Polymeric carrier with isocyanate groupsUrethane linkage

This table presents potential bioconjugation strategies based on common chemical reactions.

Future Research Directions and Translational Perspectives Academic Focus

Rational Design of Novel 1,3-Oxazole Benzenesulfonamide (B165840) Derivatives with Improved Specificity

Future research will heavily focus on the rational design of new analogs to enhance target specificity and potency. Building upon existing knowledge of structure-activity relationships (SAR), medicinal chemists can systematically modify the core structure to optimize interactions with the intended biological target while minimizing off-target effects.

One promising strategy involves the targeted modification of substituents on both the benzenesulfonamide and oxazole (B20620) rings. For instance, in the context of anticancer research, where some 1,3-oxazole sulfonamides act as tubulin polymerization inhibitors, the introduction of various functional groups on the aniline (B41778) moiety of the sulfonamide can significantly impact activity. researchgate.net The identity, position, and number of halogen atoms on a distal aniline ring have been shown to influence the growth inhibition of cancer cells. researchgate.net Further exploration of a diverse range of substituents, including but not limited to alkyl, alkoxy, and nitro groups, at different positions of the aromatic rings could lead to the discovery of derivatives with superior specificity for particular tubulin isotypes or binding sites.

Computational modeling and simulation will play a pivotal role in this rational design process. Techniques such as quantitative structure-activity relationship (QSAR) modeling can help elucidate the physicochemical properties that govern the biological activity of these compounds, guiding the synthesis of more effective and selective molecules.

Exploration of Unconventional Biological Targets and Disease Areas

While much of the initial research on 1,3-oxazole benzenesulfonamides has centered on their anticancer properties, a significant future direction lies in the exploration of their therapeutic potential against a broader range of diseases by identifying and validating unconventional biological targets.

A notable example of this is the discovery of oxazole-benzenesulfonamide derivatives as inhibitors of the HIV-1 reverse transcriptase (RT) interaction with cellular eukaryotic translation elongation factor 1A (eEF1A). nih.gov This novel mechanism of action, which disrupts a crucial virus-host interaction, opens up possibilities for developing a new class of anti-HIV-1 drugs that could be effective against wild-type and drug-resistant viral strains. nih.gov This finding encourages the screening of 2-(1,3-oxazol-5-yl)benzenesulfonamide libraries against other viral and microbial pathogens to identify new therapeutic applications.

Furthermore, the structural motif of benzenesulfonamide is present in compounds investigated for other activities, such as anti-influenza agents targeting hemagglutinin. This suggests that with appropriate structural modifications, the this compound scaffold could be adapted to target a variety of proteins and pathways implicated in infectious diseases, inflammatory conditions, and neurological disorders. High-throughput screening of existing and novel derivatives against diverse biological targets will be instrumental in uncovering these new therapeutic opportunities.

Advancements in Asymmetric Synthesis and Stereoselective Approaches for Analogs

The development of stereochemically pure analogs of this compound is a critical area for future research, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity and pharmacokinetic properties. The introduction of chiral centers into the core structure or its substituents necessitates the development of efficient asymmetric and stereoselective synthetic methods.

While the synthesis of racemic 1,3-oxazole sulfonamides has been established, the focus is shifting towards methodologies that allow for the controlled synthesis of single enantiomers or diastereomers. nih.gov This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For example, asymmetric multi-component reactions are being explored for the synthesis of chiral 1,3-oxazolidine derivatives, which could potentially be converted to the corresponding oxazoles. mdpi.com

Furthermore, advancements in separation techniques, such as chiral chromatography, will be essential for the resolution of racemic mixtures and the characterization of the biological activity of individual stereoisomers. A deeper understanding of how chirality influences the interaction of these compounds with their biological targets will enable the design of more potent and selective therapeutic agents.

Integration of Multidisciplinary Approaches for Compound Optimization

The future optimization of this compound derivatives will rely on the seamless integration of various scientific disciplines. A multidisciplinary approach, combining medicinal chemistry, computational modeling, structural biology, and pharmacology, will be essential for a comprehensive understanding of the therapeutic potential of this compound class.

Computational tools will be increasingly employed to predict the binding modes of these compounds with their target proteins, guiding the rational design of new analogs with improved affinity and specificity. Techniques like 3D-QSAR modeling can provide valuable insights into the structure-activity relationships within a series of compounds, helping to identify key structural features that contribute to their biological activity.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed atomic-level information about the interactions between the 1,3-oxazole benzenesulfonamide derivatives and their biological targets. This information is invaluable for structure-based drug design, allowing for the precise modification of the compound to enhance its binding and efficacy.

Finally, a thorough pharmacological evaluation of the optimized compounds in relevant in vitro and in vivo models will be crucial to assess their therapeutic potential and to understand their pharmacokinetic and pharmacodynamic properties. This integrated approach will accelerate the translation of promising lead compounds from the laboratory to clinical development.

Q & A

Q. What methodologies address conflicting spectral data in reaction mechanism elucidation?

  • Methodological Answer :
  • Combine isotopic labeling (e.g., 13C/15N) with 2D NMR (HSQC, HMBC) to trace atom connectivity .
  • Apply in situ IR spectroscopy to capture transient intermediates during reactions .
  • Cross-reference computational IR/Raman spectra with experimental data to resolve ambiguities .

Methodological Resources

  • Synthetic Optimization : Refer to purification protocols in and solvent selection criteria in .
  • Computational Tools : Leverage reaction path search methods from and data integrity frameworks from .
  • Safety and Stability : Follow guidelines in and degradation studies in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.